molecular formula C14H19NO2 B2439801 Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate CAS No. 2287274-61-5

Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate

Cat. No. B2439801
CAS RN: 2287274-61-5
M. Wt: 233.311
InChI Key: OYGMGJYMZGYYIE-UHFFFAOYSA-N
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Description

Tert-butyl acetate, also known as t-butyl acetate or TBAc, is a colorless flammable liquid with a camphor- or blueberry-like smell . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .


Synthesis Analysis

The synthesis of tert-butyl acetate involves the reaction of acetic acid with isobutene . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) is linearly correlated with the ratio of Brönsted and Lewis acid amounts .


Molecular Structure Analysis

The molecular structure of a compound similar to Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate, namely tert-butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, is represented by the InChI code 1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 .


Chemical Reactions Analysis

Tert-butyl acetate, a similar compound, is manufactured from acetic acid and isobutylene . An attempt at Fischer esterification would lead to the elimination of tert-butyl alcohol to isobutylene .


Physical And Chemical Properties Analysis

Tert-butyl acetate, a similar compound, is a colorless liquid with a fruity odor . It has a density of 0.8593 g/cm³ , a boiling point of 97.8°C , and is miscible with ether and ethanol .

Safety and Hazards

Tert-butyl acetate is flammable and its vapors may form explosive mixtures with air . It is harmful if inhaled and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)8-12-11-7-5-4-6-10(11)9-15-12/h4-7,12,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGMGJYMZGYYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1C2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate

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